molecular formula C10H14N2O B2942877 2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one CAS No. 1178727-02-0

2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one

Cat. No. B2942877
CAS RN: 1178727-02-0
M. Wt: 178.235
InChI Key: LKTDCKOYDVFAMJ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one” is a chemical compound with the molecular formula C10H14N2O . It belongs to the class of organic compounds known as benzyl cyanides .


Physical And Chemical Properties Analysis

“2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one” is described as an odorless yellow crystalline powder that is soluble in EtOH and i-PrOH and insoluble in Et2O and H2O .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidine derivatives, including compounds structurally related to 2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, compounds synthesized by Sondhi et al. (2009) showed significant anti-inflammatory effects, highlighting the potential of pyrimidine compounds in developing new therapeutic agents for inflammatory diseases Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009.

Antiviral Research

Research on pyrimidinone derivatives has extended into antiviral applications, particularly in the context of HIV treatment. For example, DB-02, a compound related to the pyrimidinone family, demonstrated potent anti-HIV-1 activity with low cytotoxicity, suggesting its potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) Zhang, Lu, Wang, Wang, & Luo, 2013.

Antimicrobial and Antifungal Activities

Pyrimidinone derivatives have been explored for their antimicrobial and antifungal properties, indicating a broad spectrum of biological activities. Deshmukh et al. (2009) developed a simple and efficient approach for synthesizing 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which exhibited excellent antibacterial activity against both gram-positive and gram-negative bacteria Deshmukh, Salunkhe, Patil, & Anbhule, 2009.

Supramolecular Chemistry

In the realm of supramolecular chemistry, ureidopyrimidinones, including molecules with cyclopropyl groups, have demonstrated strong dimerization capabilities through quadruple hydrogen bonding. This property is particularly relevant for the design of supramolecular polymers and materials Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998.

Synthesis of Novel Pyrimidinones

Research on the synthesis of novel pyrimidinones, including the development of efficient synthetic routes, continues to be a significant area of study. Craciun et al. (1998) reported on the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, providing insights into the tautomerism and potential biological activities of these compounds Craciun, Kovacs, Crăciun, & Mager, 1998.

properties

IUPAC Name

2-cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-8-6(2)11-9(7-4-5-7)12-10(8)13/h7H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTDCKOYDVFAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4(3H)-one

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